1,4-Diazabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1,4-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7-6-9(4-1)5-3-8-7/h7-8H,1-6H2 |
InChI Key |
NYPUYWSDUIENGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diazabicyclo 3.3.1 Nonane and Its Derivatives
Foundational Synthetic Routes to the 1,4-Diazabicyclo[3.3.1]nonane Core
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the formation of the bicyclic ring system from acyclic or monocyclic precursors.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for constructing the this compound skeleton. These methods typically involve the formation of one or two rings from a precursor that already contains the requisite atoms.
One notable example is the transannular radical cyclization used in the total synthesis of the indole (B1671886) alkaloid alsmaphorazine D. nih.gov This key step constructs the diazabicyclo[3.3.1]nonane structure efficiently. nih.gov Another approach involves the intramolecular N-cyclization of an amine diol precursor. This reaction, often facilitated by an acid like trifluoroacetic acid, leads to the formation of the bicyclic framework. nih.gov Similarly, a cascade Heck reaction has been employed to construct the diazabicyclo[3.3.1]nonane skeleton in a formal synthesis of ecteinascidin 743. researchgate.net
A different intramolecular strategy involves the cyclization of linear diamine precursors. By carefully selecting linear diamines with appropriate chain lengths and functional groups, the bicyclic core can be formed through intramolecular nucleophilic substitution or condensation reactions.
| Starting Material Type | Key Reaction | Product | Reference |
| Acyclic Precursor | Transannular Radical Cyclization | rac-alsmaphorazine D intermediate | nih.gov |
| Amine Diol | Intramolecular N-cyclization | Hemiaminal intermediate | nih.gov |
| Linear Diamine | Intramolecular Nucleophilic Substitution | This compound core | |
| Diene-containing precursor | Intramolecular Cascade Heck Reaction | Diazabicyclo[3.3.1]nonane skeleton | researchgate.net |
Multicomponent Condensation Reactions for Bicyclic Framework Construction
Multicomponent reactions (MCRs) offer an efficient route to the this compound core by combining three or more starting materials in a single synthetic operation. The Mannich reaction is a classic and widely used MCR for this purpose.
The double Mannich reaction is a cornerstone for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-ones, often referred to as bispidinones. semanticscholar.org This reaction typically involves the condensation of a piperidin-4-one derivative, formaldehyde (B43269), and a primary amine. semanticscholar.orgect-journal.kz For instance, 1-(3-ethoxypropyl)piperidin-4-one can be condensed with primary amines and formaldehyde in the presence of acetic acid to yield the corresponding 3,7-diazabicyclo[3.3.1]nonan-9-ones. ect-journal.kz The resulting ketone can then be reduced via methods like the Wolff-Kishner reduction to afford the saturated this compound scaffold. semanticscholar.orgect-journal.kz
Another variation involves the reaction of piperidine-4-ones with chiral amines and formaldehyde to produce chiral diamino ligands based on the bicyclo[3.3.1]nonane skeleton. nih.gov The reaction of dicarboxylic acid derivatives with diamines at elevated temperatures can also facilitate amide bond formation followed by cyclization to yield the bicyclic structure.
| Piperidone Component | Amine Component | Other Reagents | Product Type | Reference |
| 1-(3-ethoxypropyl)piperidin-4-one | Primary amines (e.g., 1-(3-aminopropyl)imidazole) | Formaldehyde, Acetic Acid | 3,7-Diazabicyclo[3.3.1]nonan-9-one | ect-journal.kz |
| Piperidine-4-ones | Chiral amines | Formaldehyde | Chiral 3,7-diazabicyclo[3.3.1]nonane ligands | nih.gov |
| 1-Allylpiperidin-4-one | Allylamine | Formaldehyde | N,N'-diallylbispidinone | researchgate.net |
| 1-Methyl-4-piperidone | Alkylamines | Formaldehyde | 3-Methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-one | researchgate.net |
Derivatization Strategies for this compound Scaffolds
Once the core bicyclic structure is established, further functionalization can be achieved at the nitrogen atoms or the carbon framework.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms at positions 1 and 4 (or 3 and 7 in related systems) are nucleophilic and can be readily functionalized through alkylation and acylation reactions.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atoms. This is typically carried out by reacting the diazabicyclo[3.3.1]nonane with an alkyl halide or another suitable alkylating agent in an inert solvent. google.com
N-Acylation introduces an acyl group to the nitrogen atoms. This can be achieved by reacting the parent bicyclic amine with an acyl chloride or a carboxylic acid anhydride. google.com The use of a proton-binding agent, such as a tertiary amine, is often preferred during acylation. google.com For instance, N,N'-diallylbispidine can be deallylated by treatment with ethyl chloroformate, an acylation step, followed by hydrolysis. researchgate.net Regiospecific N-alkoxycarbonylation and N-acylation reactions have also been studied in related dihydropyrimidine (B8664642) systems. clockss.org
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl Halide | N-Alkyl-1,4-diazabicyclo[3.3.1]nonane |
| N-Acylation | Acyl Chloride | N-Acyl-1,4-diazabicyclo[3.3.1]nonane |
| N-Acylation | Carboxylic Acid Anhydride | N-Acyl-1,4-diazabicyclo[3.3.1]nonane |
| Deallylation/Acylation | Ethyl Chloroformate | N-Acylated intermediate |
Functionalization at Bridgehead and Bridge Carbon Positions
Modification of the carbon skeleton of the this compound system allows for the introduction of greater structural diversity.
Functionalization at the bridge positions, such as C9 in the related 3,7-diazabicyclo[3.3.1]nonane system, is a common strategy. The ketone functionality in bispidinones, synthesized via the Mannich reaction, serves as a versatile handle for further transformations. semanticscholar.orgect-journal.kz For example, the reduction of the C9-keto group using methods like the Wolff-Kishner reduction (hydrazine hydrate (B1144303) and a base) yields the parent saturated bicyclic system. semanticscholar.orgect-journal.kz
The bridgehead positions (C1 and C5) are generally less reactive. However, specific synthetic strategies can be designed to introduce substituents at these positions, often by incorporating the desired functionality into the precursors before the cyclization step.
Conformational Analysis and Theoretical Studies of 1,4 Diazabicyclo 3.3.1 Nonane
Elucidation of Preferred Conformations and Conformational Equilibria in the 1,4-Diazabicyclo[3.3.1]nonane System
Chair-Chair and Other Possible Conformations in Solution and Solid State
The bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, including a double chair (chair-chair), a chair-boat, and a double boat form. For most derivatives of the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, the chair-chair conformation is predominant. This preference is supported by NMR spectroscopy, which reveals coupling constants characteristic of a "chair-chair" conformation for both piperidine rings in various derivatives semanticscholar.org. High-level ab initio calculations on similar bicyclo[3.3.1]nonane derivatives also identify the 'double chair' (CC) conformer as the most stable, dominating over the 'boat-chair' (BC) form researchgate.net.
However, the introduction of bulky substituents or specific substitution patterns can shift this equilibrium. For instance, certain 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonane derivatives have been found to adopt a chair-boat conformation, which is stabilized by the four equatorially located phenyl groups, as evidenced by NMR and X-ray diffraction data . Similarly, the ring system in 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one adopts a chair-boat conformation in the solid state nih.goviucr.org. In the solid state, crystal packing forces can also influence the adopted conformation. For example, in the crystal structure of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the two piperidine rings of the diazabicyclo moiety adopt distorted-chair conformations nih.govresearchgate.net.
Influence of Substituents on Conformational Preferences
Substituents can exert a profound influence on the conformational equilibrium of the diazabicyclo[3.3.1]nonane skeleton. The nature, size, and position of the substituents determine the preferred conformation.
N-Acyl Substituents : N-chloroacetyl and N-benzoyl derivatives of r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes prefer to adopt chair-chair conformations, although with a slight flattening at the nitrogen end of the molecule . In contrast, the N3,N7-diformyl derivative of a tetraphenyl-3,7-diazabicyclo[3.3.1]nonane adopts a twin-chair conformation with flattening at both nitrogen ends .
Alkyl Substituents : The presence of 2-exo alkyl substituents in certain 3,7-diazabicyclo[3.3.1]nonanes can lead to the adoption of a boat conformation for the ring bearing the substituent sci-hub.se. This contrasts with N,N'-Dimethylbispidine (a 3,7-diaza derivative), which exists in a double-chair conformation sci-hub.se. The preference for a chair-boat conformation was also noted for a series of 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones, a phenomenon explained by the repulsion between the lone electron pairs of the nitrogen atoms mathnet.ru.
Aryl Substituents : As mentioned, multiple aryl substituents can stabilize a chair-boat conformation . Molecular models indicate that if all aryl groups in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes were in equatorial orientations in a standard chair-chair conformation, there would be close proximity and steric hindrance between the aryl groups nih.gov.
The development of 4,8-disubstituted this compound derivatives as structurally constrained analogues of piperidine-based molecules highlights the role of the rigid bicyclic core in defining the spatial relationship between substituents, which is crucial for their biological activity acs.orgresearchgate.netnih.gov.
Computational Chemistry Investigations
Computational methods provide invaluable insights into the structural and energetic properties of molecules like this compound, complementing experimental data and aiding in the interpretation of complex molecular behaviors.
Density Functional Theory (DFT) and Ab Initio Calculations on Molecular Structure and Energetics
DFT and ab initio calculations are powerful tools for investigating the molecular structures, relative energies of conformers, and potential energy barriers between them researchgate.net. For bicyclo[3.3.1]nonane systems, these first-principles calculations have been used to determine the relative energies of the chair-chair and boat-chair conformers researchgate.netpugetsound.edu.
Studies on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes found that the chair-chair (CC) conformation is optimal for the bicyclic skeleton, with the boat-chair (BC) form being 6-7 kcal/mol higher in energy researchgate.net. The double twist (TT) conformers were found to be significantly more strained researchgate.netresearchgate.net. Such calculations can also elucidate the influence of substituents on conformational energies researchgate.netresearchgate.net. The molecular structure of derivatives can be optimized using DFT methods, such as at the B3LYP/6–31G(d,p) level, and the results can be compared with experimentally determined structures from X-ray crystallography nih.govresearchgate.net. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand hyperconjugative interactions, such as those involving lone pairs on the nitrogen atoms, which help define the conformational preferences of the structure d-nb.info.
Molecular Modeling for Bioactive Conformation Elucidation of this compound Derivatives
Molecular modeling is instrumental in understanding how ligands interact with their biological targets. For derivatives of this compound, which have been developed as potent and selective ligands for monoamine transporters, molecular modeling helps to elucidate the bioactive conformation—the specific three-dimensional structure the molecule adopts when it binds to its target acs.orgresearchgate.net.
In the development of 4,8-disubstituted this compound derivatives as dopamine (B1211576) transporter (DAT) selective compounds, a preliminary molecular modeling study was conducted using the most rigid derivative as a template structure to understand the bioactive conformational structure of the lead molecules acs.orgresearchgate.net. By further rigidifying the structure of known piperidine analogues into the this compound framework, researchers can study the influence of this rigidity on binding affinity and selectivity acs.orgresearchgate.netnih.gov. This structural constraint is believed to enhance selectivity for the DAT compared to less constrained versions acs.orgresearchgate.netnih.gov.
Analysis of Intermolecular Interactions and Crystal Packing
The study of crystal structures reveals how molecules are arranged in the solid state and the nature of the intermolecular forces that govern this arrangement. For derivatives of diazabicyclo[3.3.1]nonane, X-ray crystallography has shown that intermolecular hydrogen bonds and other weak interactions are key to the crystal packing.
In the crystal structure of 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, molecules are linked into chains by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, with further stabilization provided by C—H⋯π interactions nih.goviucr.org. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions. For 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one, this analysis revealed that H⋯H interactions contribute the most to the crystal packing (52.3%), followed by H⋯C/C⋯H (23.7%) and H⋯O/O⋯H (10.8%) contacts nih.govresearchgate.net. This quantitative analysis of non-covalent interactions helps to understand the forces responsible for the supramolecular architecture nih.gov.
Table 1: Relative Contributions of Interatomic Contacts to the Hirshfeld Surface for a Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivative. nih.govresearchgate.net
| Interaction Type | Percentage Contribution (%) |
| H···H | 52.3 |
| H···C/C···H | 23.7 |
| H···Cl/Cl···H | 11.3 |
| H···O/O···H | 10.8 |
| Cl···C/C···Cl | 1.1 |
| C···C | 0.7 |
Spectroscopic Characterization Techniques for Conformational and Structural Elucidation
The determination of the three-dimensional structure and conformational preferences of the this compound framework relies heavily on advanced spectroscopic and analytical techniques. The bicyclo[3.3.1]nonane core is not planar and can adopt several conformations, most notably the twin-chair, chair-boat, and twin-boat forms. Spectroscopic methods provide critical data on bond angles, proton proximity, and atomic arrangement, allowing for detailed stereochemical assignments. While specific studies on the parent this compound are limited, extensive research on its isomers, such as the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, illustrates the power of these techniques for elucidating the conformational behavior of this bicyclic scaffold.
In studies of various derivatives of the related 3,7-diazabicyclo[3.3.1]nonane scaffold, NMR has been instrumental in distinguishing between chair-chair and chair-boat conformations. For instance, the analysis of ¹H NMR spectra of certain 3,7-diazabicyclo[3.3.1]nonane derivatives revealed a "chair-chair" conformation for both piperidine rings, which was deduced from the presence of a doublet of doublets for equatorial protons with large geminal (10.5-11 Hz) and vicinal (3.0-6.0 Hz) coupling constants semanticscholar.org.
Conversely, extensive NMR investigation, including ¹H and ¹³C NMR, NOE, H,H-COSY, and C,H-COSY, provided unambiguous evidence for a chair-boat conformation in a series of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones researchgate.net. The Nuclear Overhauser Effect (NOE) is particularly powerful, as it allows for the identification of protons that are close in space, providing definitive evidence for specific conformations and substituent orientations. Dynamic ¹H NMR studies on N-acyl derivatives have also been used to determine the energy barriers for rotation around the N-CO bond, further characterizing the molecule's dynamic behavior in solution .
The chemical shifts of the bridgehead carbons (C-1 and C-5) and the benzylic protons are also highly indicative of the ring's conformation. These principles and techniques are directly applicable to the conformational analysis of this compound and its derivatives.
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-1, C-5 | 50.62 | Bridgehead |
| C-2, C-4 | 66.42 | Chair Ring Carbons |
| C-6, C-8 | 63.67 | Boat Ring Carbons |
| C-9 | 75.27 | Carbinol Carbon |
| C-2a, 4a | 145.63 | Ipso Carbons (Chair) |
| C-6a, 8a | 142.38 | Ipso Carbons (Boat) |
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state molecular structure and conformation of a compound. This technique has been widely applied to derivatives of the bicyclo[3.3.1]nonane framework, confirming the conformations proposed by spectroscopic and theoretical methods and revealing precise bond lengths, bond angles, and intermolecular interactions.
For example, X-ray analysis of 1,5-dimethyl-3,7-di-tert-butyl-3,7-diazabicyclo[3.3.l]nonan-9-one established that its molecules adopt a chair-boat conformation in the solid state mathnet.ru. Similarly, the crystal structure of 2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one confirmed that the bicyclic ring system adopts a chair-boat conformation nih.gov. These studies provide a wealth of structural data, including the puckering parameters of the individual rings and the orientation of substituents.
In another study, the crystal structure of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one showed that the two piperidine rings of the diazabicyclo moiety adopt distorted-chair conformations iucr.org. X-ray diffraction is also crucial for understanding how molecules pack in a crystal lattice, revealing intermolecular forces such as hydrogen bonds and C-H···π interactions that stabilize the structure nih.goviucr.org. Such detailed structural information is invaluable for rational drug design and understanding crystal engineering principles.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₁H₂₄Br₄N₂O |
| Formula Weight | 760.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.7409 (5) |
| b (Å) | 27.7762 (10) |
| c (Å) | 7.1538 (2) |
| β (°) | 101.067 (2) |
| Volume (ų) | 2874.62 (16) |
| Z | 4 |
Reactivity and Reaction Mechanisms of 1,4 Diazabicyclo 3.3.1 Nonane
Fundamental Reactivity as a Cyclic Amine
The reactivity of 1,4-Diazabicyclo[3.3.1]nonane is fundamentally characterized by the lone pairs of electrons on its two nitrogen atoms, which confer both nucleophilic and basic properties.
Nucleophilic Properties
As a tertiary amine, this compound is a potent nucleophile. The nitrogen atoms readily donate their lone pair of electrons to electrophilic centers. The bicyclic structure holds the nitrogen atoms in a conformationally restricted arrangement, which can influence the accessibility of these lone pairs. Unlike its more compact and highly symmetric analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), the [3.3.1] bicyclic system is more flexible. However, the nitrogen atoms are sterically accessible, allowing them to participate in a variety of nucleophilic reactions.
The nucleophilicity of this compound makes it a valuable catalyst and reagent in organic synthesis. It can act as a nucleophilic catalyst in reactions such as the Baylis-Hillman reaction, similar to the role of DABCO. Furthermore, it can undergo quaternization by reacting with alkyl halides to form quaternary ammonium salts.
Basic Properties
The presence of two nitrogen atoms with available lone pairs makes this compound a significant organic base. The basicity of an amine is quantified by the pKa of its conjugate acid. While specific experimental pKa values for this compound are not widely reported, its basicity can be inferred from related structures. For instance, the pKa of the conjugate acid of DABCO is approximately 8.8, indicating its moderately strong basic character wikipedia.org. Given the similar electronic environment of the nitrogen atoms in this compound, its pKa value is expected to be in a comparable range.
This basicity allows it to be used as a non-nucleophilic base in elimination reactions and as a proton scavenger in various acid-producing reactions. The rigid bicyclic structure can also influence its effectiveness as a base by affecting the solvation of the protonated form.
Mechanistic Pathways of Transformations Involving the this compound Core
The transformations involving the this compound core are primarily dictated by the nucleophilic and basic character of the nitrogen atoms.
In nucleophilic substitution reactions , this compound can act as the nucleophile, displacing a leaving group from an alkyl halide or a sulfonate ester. The mechanism typically follows an SN2 pathway, where the nitrogen atom attacks the electrophilic carbon, leading to the formation of a quaternary ammonium salt. The rigid bicyclic structure can influence the stereochemical outcome of such reactions when chiral substrates are involved.
As a base , it can facilitate elimination reactions , such as the dehydrohalogenation of alkyl halides. In these E2 reactions, the amine abstracts a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. The steric bulk of the bicyclic amine can favor the formation of the less substituted (Hofmann) alkene product.
Furthermore, derivatives of this compound have been investigated for their potential in medicinal chemistry, where the core structure is modified to interact with biological targets such as the dopamine (B1211576) transporter nih.govmdpi.com. The synthesis of these derivatives often involves transformations that capitalize on the nucleophilicity of the nitrogen atoms.
Electrophilic and Radical Functionalization Approaches
While the primary reactivity of this compound is nucleophilic and basic, functionalization of its core structure can also be achieved through electrophilic and radical pathways, although these are less common.
Electrophilic functionalization would typically target the nitrogen atoms. Reaction with electrophiles such as acyl chlorides or anhydrides would lead to the formation of amides. Due to the presence of two nitrogen atoms, both mono- and di-acylation could potentially occur, depending on the reaction conditions and stoichiometry.
Applications in Organic Synthesis and Supramolecular Chemistry
Catalytic Applications of 1,4-Diazabicyclo[3.3.1]nonane
The bicyclo[3.3.1]nonane core is a prominent scaffold in the development of catalysts and catalytic ligands. rsc.org While extensive research has been conducted on its isomers, particularly 3,7-diazabicyclo[3.3.1]nonane (bispidine), the specific catalytic applications of the 1,4-isomer are less documented.
Role as a Base Catalyst in Organic Transformations
In organic synthesis, bicyclic amines are often employed as non-nucleophilic bases or as organocatalysts. Methodologies such as base-promoted aldol (B89426) condensations and Michael additions are key strategies for the synthesis of the bicyclo[3.3.1]nonane core itself. rsc.org However, the specific application of this compound as a base catalyst in organic transformations is not widely reported in scientific literature. Its structural features, including the availability of lone pair electrons on the nitrogen atoms, suggest a potential for such activity, though this remains an area requiring further investigation.
Utilization as a Phase-Transfer Catalyst
Phase-transfer catalysts (PTCs) are crucial for facilitating reactions between reactants located in different immiscible phases. Typically, substances like quaternary ammonium salts or crown ethers perform this role. While the diazabicyclic structure could theoretically be quaternized to function as a PTC, there is currently a lack of specific research demonstrating the use of this compound for this purpose.
Ligand Design for Transition Metal Catalysis with this compound Scaffolds
The design of ligands for transition metal catalysis is a highly developed field where the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been used extensively. The rigid bispidine framework and its derivatives are recognized as excellent bidentate and multidentate ligands that can form stable complexes with various transition metals, which are then used in catalytic applications. researchgate.netmdpi.commdpi.comunimi.it These ligands' intrinsic rigidity and the ability to modify substituents allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. mdpi.com
In contrast, the application of the this compound scaffold in ligand design for transition metal catalysis is not well-documented. The different spatial arrangement of the nitrogen atoms in the 1,4-isomer compared to the 3,7-isomer would result in distinct coordination geometries and stability constants for the corresponding metal complexes, presenting an underexplored area for the development of new catalytic systems.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The defined shapes and rigidity of bicyclic molecules make them ideal building blocks for creating larger, ordered structures.
Design of Molecular Receptors and Cavity-Containing Structures with this compound Scaffolds
The bicyclo[3.3.1]nonane framework and its heteroanalogues, such as the 1,5-diazabicyclo[3.3.1]nonane isomer, are recognized as valuable scaffolds for constructing rigid, concave structures capable of acting as molecular receptors in host-guest systems. lu.selu.se These scaffolds have been successfully incorporated into synthetic receptors and molecular tweezers. rsc.org The research in this area, however, has predominantly focused on other isomers. While derivatives of this compound have been investigated for their affinity as blockers for biological targets like the dopamine (B1211576) transporter (DAT), this involves interaction with a biological receptor rather than the design of synthetic, cavity-containing host molecules. nih.gov The potential of the 1,4-scaffold in creating novel synthetic receptors for specific guest molecules remains a subject for future exploration.
Self-Assembly into Ordered Supramolecular Architectures
The ability of molecules to spontaneously form ordered structures through self-assembly is a cornerstone of supramolecular chemistry. The hydrogen-bonding capabilities of diazabicyclo[3.3.1]nonane derivatives, for instance, have been studied in the context of forming crystalline supramolecular structures. iucr.org Specifically, research on 3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones has shown how substituents can influence the formation of different hydrogen-bonded systems, leading to architectures like ribbons or zigzag chains. iucr.org
For the this compound isomer, specific studies detailing its role as a monomer in the self-assembly of ordered supramolecular architectures are not prominent in the existing literature. Its structure suggests potential for forming hydrogen-bonded networks, but the specific patterns and resulting architectures have not been a focus of extensive research.
Utilization as Building Blocks in Complex Molecular Synthesis
The rigid, three-dimensional structure of this compound makes it an attractive and valuable scaffold in the field of organic chemistry. Its defined spatial arrangement of nitrogen atoms and carbon frameworks allows for the stereocontrolled synthesis of complex molecules. This core structure serves as a foundational element for constructing larger, more intricate molecular architectures, including bridged bicyclic systems found in natural products and novel ligands designed to interact with specific biological targets.
Construction of Bridged Bicyclic Scaffolds in Natural Product Synthesis
The bicyclo[3.3.1]nonane framework is a recurring motif in a diverse array of biologically active natural products. rsc.org This structural unit is the core of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a family of compounds that includes neuroactive members like hyperforin and garsubellins. rsc.org Additionally, indole (B1671886) alkaloids that incorporate an azabicyclo[3.3.1]nonane architecture are recognized for their potential as anticancer, antimalarial, and anti-inflammatory agents. rsc.org
While the broader family of azabicyclo[3.3.1]nonane derivatives are integral to these natural products, the direct application of the specific this compound isomer as a starting building block in their total synthesis is not as prominently documented. For instance, the marine natural product Haliclonin A contains a 3-azabicyclo[3.3.1]nonane core, and its synthesis has been achieved through various strategies that construct this mono-aza bicyclic system. nii.ac.jpnih.govnii.ac.jpnih.gov Similarly, other natural alkaloids may feature different diaza-isomers, such as the 2,8-diazabicyclo[3.3.1]nonane ring in trigonoine B or the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core in sparteine and cytisine. beilstein-journals.orgresearchgate.net The successful synthesis of these complex targets relies on methods specifically designed to generate these particular isomeric scaffolds. rsc.org
Scaffold Design for Ligand Development Targeting Specific Biochemical Receptors (e.g., Dopamine Transporter)
The this compound scaffold has proven to be a highly effective template for designing ligands that target monoamine transporters, with a particular emphasis on the dopamine transporter (DAT). nih.govacs.orgmdpi.com Researchers have utilized this rigid framework to develop structurally constrained analogues of more flexible piperidine-based molecules, which also interact with these transporters. acs.orgresearchgate.net This strategy of increasing molecular rigidity has been shown to enhance binding affinity and, crucially, selectivity for DAT over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.govacs.org
Structure-activity relationship (SAR) studies have demonstrated that the rigid conformation of the this compound core is key to this improved selectivity. acs.orgresearchgate.net By locking the relative positions of key pharmacophoric elements, these derivatives can achieve a more optimal orientation for binding within the DAT active site. This approach led to the discovery of potent and selective DAT inhibitors. acs.org
Key findings from research in this area include:
Enhanced Selectivity: The rigid this compound compounds consistently exhibit greater selectivity for DAT compared to their less constrained 3,6-disubstituted piperidine counterparts. nih.govacs.org
Stereochemical Importance: The biological activity is highly dependent on the stereochemistry of the substituents on the bicyclic core. For the lead compound (−)-10c, the (S,S) isomer was found to be the most active, indicating a specific spatial requirement for optimal interaction with the transporter. acs.org
Functional Group Modification: Further optimization has been explored by introducing additional functional groups. In one study, an exocyclic hydroxyl group was added to the N-alkyl-aryl side chain of the scaffold. nih.gov The position of this hydroxyl group, along with the length of the alkyl chain, was found to be a critical factor for binding potency and selectivity. nih.gov
The following table summarizes the binding affinities and selectivities of representative this compound derivatives for the three monoamine transporters.
| Compound | DAT Affinity (Ki or IC50, nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
|---|---|---|---|
| (−)-S,S-10c | 22.5 (IC50) | 384 | >444 |
| 11b | 8.63 (Ki) | 172 | 48.4 |
Future Research Trajectories and Emerging Trends
Development of Novel and Sustainable Synthetic Routes to 1,4-Diazabicyclo[3.3.1]nonane
The development of efficient and environmentally benign synthetic methodologies is critical to enabling broader investigation into this compound and its derivatives. Current research into related diazabicycloalkanes often relies on multi-step sequences or classical condensation reactions like the Mannich reaction, which is a primary method for producing the more common 3,7-isomer. mdpi.comect-journal.kzsemanticscholar.org
Future synthetic strategies are expected to focus on:
Organocatalytic Cascade Reactions: The use of organocatalysis to construct bicyclo[3.3.1]nonane frameworks in a stereocontrolled manner is a rapidly advancing field. researchgate.net Future work could adapt these cascade reactions, which form multiple bonds in a single operation, to generate the this compound core from simple, readily available precursors. This approach promises to reduce waste and improve efficiency.
Photocatalysis and Electrochemistry: Modern synthetic methods leveraging light or electricity offer green alternatives to traditional thermal reactions. These techniques could enable novel cyclization strategies under mild conditions, potentially accessing the this compound skeleton through new bond-forming disconnections that are inaccessible via conventional means.
Bio-inspired Synthesis: Drawing inspiration from the biosynthesis of natural alkaloids containing similar bicyclic cores could lead to innovative and sustainable synthetic pathways.
A key challenge is the selective formation of the 1,4-isomer over other structural possibilities. Research into directing groups and catalyst control will be paramount to developing high-yielding and atom-economical routes.
Advanced Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry is a powerful tool for predicting the properties of new molecules and guiding synthetic efforts. For this compound, research has already demonstrated its value as a rigid scaffold for developing neurologically active agents. nih.govnih.gov
A notable area of investigation has been the design of 4,8-disubstituted this compound derivatives as potent and selective ligands for monoamine transporters, which are crucial targets for treating neuropsychiatric disorders. nih.govnih.govresearchgate.net In an effort to create more conformationally restricted structures, researchers at Wayne State University developed a series of these derivatives and evaluated their interaction with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net
The rigid bicyclic framework was found to enhance selectivity for the dopamine transporter compared to more flexible piperidine-based analogues. nih.gov This suggests that the defined spatial orientation of substituents on the this compound core is a key factor for achieving selective biological activity.
Table 1: Biological Activity of a Key this compound Derivative
| Compound | Target | Binding Affinity (IC₅₀) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
|---|---|---|---|---|
| (-)-S,S-10c | DAT | 22.5 nM | 384 | >444 |
Data sourced from a study on structurally constrained analogues for monoamine transporters. nih.gov
Future computational research will likely focus on:
High-Throughput Virtual Screening: Using computational models of biological targets to screen large virtual libraries of this compound derivatives to identify new drug candidates.
Quantum Mechanics and Molecular Dynamics: Employing advanced ab initio calculations and simulations to precisely model the conformational behavior and electronic properties of the scaffold. researchgate.net This will help in understanding its interactions with biological receptors or its performance in catalytic systems.
Pharmacophore Modeling: Developing detailed models that define the essential structural features required for a derivative to exhibit a specific biological activity, guiding the rational design of more potent and selective molecules. researchgate.net
Exploration of this compound in Emerging Catalytic Systems
The structural rigidity and presence of two nitrogen atoms make this compound an attractive candidate for applications in catalysis, both as a ligand for metal complexes and as an organocatalyst itself. While its isomer, bispidine (3,7-diazabicyclo[3.3.1]nonane), has been extensively used to create ligands for metal-catalyzed reactions like the Henry reaction, the catalytic potential of the 1,4-isomer is largely unexplored. nih.govresearchgate.net
Future research trajectories in this area include:
Chiral Ligand Development: The synthesis of enantiomerically pure derivatives of this compound could provide a new class of C2-symmetric or non-symmetric chiral ligands. These ligands could be used in asymmetric catalysis to produce enantiomerically enriched fine chemicals and pharmaceuticals.
Frustrated Lewis Pairs (FLPs): The fixed geometry of the bicyclic system could be exploited to create FLPs. By introducing a bulky Lewis acidic site and utilizing one of the nitrogen atoms as the Lewis base, the resulting intramolecular FLP could be capable of activating small molecules like H₂, CO₂, and olefins for metal-free catalysis.
Organobase Catalysis: The nitrogen atoms of the scaffold possess basic properties that could be harnessed in a variety of organocatalytic transformations, such as Michael additions, aldol (B89426) reactions, and hydroborations. rsc.org Its defined structure may offer unique stereochemical control compared to more flexible diamine catalysts.
Integration into Advanced Supramolecular Materials and Assemblies
Supramolecular chemistry focuses on constructing large, ordered structures from smaller molecular building blocks held together by non-covalent interactions. The rigid, well-defined V-shape of bicyclo[3.3.1]nonane systems makes them excellent scaffolds for creating complex molecular architectures. lu.se The isomeric 1,5-diazabicyclo[3.3.1]nonane has already been used as a scaffold in synthetic receptors and other supramolecular systems. lu.se
The this compound core offers similar potential, with the added functionality of its two nitrogen atoms, which can be used as synthetic handles or as interaction sites. Future research is expected to explore its use in:
Molecular Tweezers and Cages: By attaching aromatic panels or other recognition motifs to the bicyclic frame, it is possible to create host molecules (receptors) capable of selectively binding guest molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine can act as a ditopic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. researchgate.net The rigidity of the linker would impart stability and predictable porosity to the resulting materials, which have applications in gas storage, separation, and catalysis.
Self-Assembling Systems: Derivatives functionalized with hydrogen-bonding groups or other interacting moieties could be designed to self-assemble into discrete cyclic structures or extended tubular aggregates in solution or the solid state. lu.seiucr.org
The exploration of this compound is still in its early stages, but its unique structural and electronic properties position it as a valuable building block for future innovations across medicinal chemistry, catalysis, and materials science.
Q & A
Q. What are the key synthetic routes for 1,4-Diazabicyclo[3.3.1]nonane derivatives?
The most common method involves double Mannich reactions using tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde to form the bicyclic core . Ring-closure strategies, such as reacting 1-(1-chloroethyl)-2-chloromethylpyrrolidine with amines, yield substituted derivatives . For functionalization, sulfonylation or carboxamide introduction via reactions with aryl sulfonyl chlorides (e.g., p-nitrophenylsulfonyl chloride) in CH₂Cl₂/MeOH mixtures is typical . Purification often employs flash chromatography, with yields ranging from 71% to 99% .
Q. What analytical techniques confirm the structure of synthesized derivatives?
NMR spectroscopy (¹H and ¹³C) identifies substituent positions and stereochemistry, while IR spectroscopy verifies functional groups like sulfonyl or carbonyl moieties . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For conformational analysis, X-ray crystallography resolves twin chair, chair–boat, or twin boat conformations of the bicyclic core . Purity (>99%) is validated via HPLC or elemental analysis .
Q. How do researchers address solubility challenges in biological assays for these compounds?
Salts (e.g., hydrochloric acid salts) improve aqueous solubility . Co-solvents like DMSO or ethanol (≤1% v/v) are used in vitro. For in vivo studies, prodrug strategies (e.g., esterification of polar groups) enhance bioavailability .
Advanced Research Questions
Q. How can computational methods optimize this compound-based inhibitors?
Molecular docking predicts binding modes to targets like SARS-CoV-2 Mpro or nAChRs, prioritizing substituents with favorable interactions (e.g., carbonyl groups at position 9 for Mpro inhibition) . Density Functional Theory (DFT) calculates electronic properties and conformational energies, guiding the design of derivatives with enhanced stability . MD simulations assess dynamic interactions, such as hydrogen bonding with α4β2 nAChR subtypes .
Q. What strategies improve subtype selectivity for nicotinic acetylcholine receptors (nAChRs)?
Introducing hydrogen bond acceptor (HBA) motifs (e.g., sulfonamides, carboxamides) enhances α4β2* nAChR affinity . Bulky substituents (e.g., 4-bromophenyl groups) reduce off-target binding to α7 or muscle-type receptors. Functional assays in Xenopus oocytes expressing specific nAChR subtypes validate selectivity .
Q. How do conformational changes in the bicyclic core affect biological activity?
The twin chair conformation maximizes steric complementarity with nAChR binding pockets, while chair–boat or twin boat conformations reduce affinity . Substituents at the 3- and 7-positions restrict flexibility, as shown in SAR studies comparing rigid (e.g., aryl sulfonyl) vs. flexible (e.g., alkyl) groups .
Q. What role do structure-activity relationship (SAR) studies play in CNS drug development?
SAR identifies critical pharmacophores: (i) the bicyclic amine core for cationic interactions, (ii) HBA motifs (e.g., sulfonyl) for receptor anchoring, and (iii) aromatic substituents (e.g., benzonitrile) for π-π stacking . Modifications like spacer elongation (ethylene vs. ethynylene linkers) balance affinity and blood-brain barrier penetration .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
